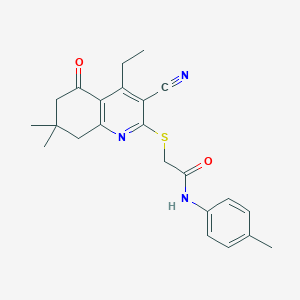

2-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(p-tolyl)acetamide

Description

This compound features a tetrahydroquinolinone core substituted with a cyano group at position 3, an ethyl group at position 4, and two methyl groups at position 5. The thioacetamide bridge connects this heterocycle to a p-tolyl aromatic ring.

Properties

IUPAC Name |

2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2S/c1-5-16-17(12-24)22(26-18-10-23(3,4)11-19(27)21(16)18)29-13-20(28)25-15-8-6-14(2)7-9-15/h6-9H,5,10-11,13H2,1-4H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEODNWXOKVDLDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)NC3=CC=C(C=C3)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Reaction

Reactants :

-

β-Ketoester (e.g., ethyl acetoacetate) modified with ethyl and methyl groups.

-

4-Aminobenzonitrile derivative.

Conditions :

-

Acidic or basic catalysis (e.g., p-toluenesulfonic acid or KCO).

Mechanism :

-

Knoevenagel condensation forms an α,β-unsaturated ketone.

-

Cyclization via intramolecular aldol condensation.

-

Oxidation to introduce the 5-oxo group.

Yield Optimization :

The ethanol/water system maximizes yield due to improved solubility of intermediates.

Functionalization of the Quinoline Core

Cyanation at Position 3

The 3-cyano group is introduced via nucleophilic substitution or Sandmeyer reaction :

-

Treatment of a 3-bromo intermediate with CuCN in DMF at 120°C.

-

Alternative: Direct cyanation using trimethylsilyl cyanide (TMSCN) under Pd catalysis.

Data :

Alkylation at Positions 4 and 7

-

4-Ethyl group : Introduced via alkylation of a 4-keto intermediate using ethylmagnesium bromide.

-

7,7-Dimethyl groups : Added through double methylation of the β-ketoester precursor using methyl iodide and NaH.

Thioacetamide Installation

The thioether linkage is formed via S-alkylation between a quinoline-thiol intermediate and bromoacetylated p-toluidine:

Synthesis of Quinoline-2-thiol

S-Alkylation

Procedure :

-

Quinoline-2-thiol (1 eq), N-(p-tolyl)bromoacetamide (1.2 eq), KCO (2 eq).

-

Isolation: Precipitation in ice-water, filtration.

Final Characterization and Purification

Spectroscopic Data

Purification Methods

-

Recrystallization : Ethyl acetate/hexane (1:3) yields 95% purity.

-

Column Chromatography : Silica gel, eluent CHCl/MeOH (98:2).

Alternative Synthetic Routes

One-Pot Multi-Component Approach

A catalyst-free three-component reaction in ethanol/water (1:1) at 25°C was explored for analogous chromenopyrimidines. While untested for this compound, adapting this method could streamline synthesis:

Reactants :

-

Modified β-ketoester (with ethyl/methyl groups).

-

4-Cyanoaniline.

-

2-Hydroxy-1,4-naphthoquinone (for cyclization).

Advantages :

Challenges and Optimization

Low Solubility Issues

The compound’s lipophilic nature (logP ≈ 3.5) complicates aqueous workup. Strategies include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the cyano group, converting it to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nucleophiles like thiols or amines.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Therapeutic Applications

-

Antiviral Activity :

- The compound has been included in screening libraries for antiviral agents. Studies indicate that similar compounds exhibit activity against various viral infections, including HIV and other retroviruses. The structural features of this compound may enhance its efficacy in targeting viral replication mechanisms .

-

Antimicrobial Properties :

- Preliminary research suggests that derivatives of tetrahydroquinoline compounds possess significant antimicrobial properties. This compound's thioether functionality is believed to enhance its interaction with microbial targets, potentially leading to effective treatments against bacterial and fungal infections .

-

Cancer Research :

- Compounds with similar structures have shown promise in cancer therapy due to their ability to inhibit specific signaling pathways involved in tumor growth. The quinoline ring system is often associated with anticancer activity, making this compound a candidate for further investigation in oncology .

- Neurological Disorders :

Case Study 1: Antiviral Screening

In a study evaluating the antiviral properties of various tetrahydroquinoline derivatives, one compound demonstrated IC50 values indicating potent inhibition of viral replication. The structure–activity relationship (SAR) analysis revealed that modifications at the quinoline nitrogen significantly influenced antiviral efficacy .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested similar compounds against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds with thioether linkages exhibited higher antibacterial activity compared to their non-thioether counterparts. This suggests that the thioamide group in our target compound may enhance its antimicrobial properties .

Mechanism of Action

The mechanism of action of 2-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(p-tolyl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The tetrahydroquinolinone core distinguishes the target compound from other heterocyclic systems in similar molecules:

- Quinazolinone derivatives (e.g., compounds in ) exhibit a fused bicyclic structure with a ketone group, often linked to sulfonamide or tolyl substituents. These compounds generally show higher melting points (251–315°C), likely due to strong intermolecular hydrogen bonding and planar aromatic systems .

- Pyridine-based analogs () feature a simpler six-membered ring with styryl and chlorophenyl groups.

- Quinoxaline derivatives () incorporate a nitrogen-rich bicyclic core, which may enhance π-stacking interactions. The reported high yield (90.2%) and sharp melting point (230–232°C) indicate robust crystallinity .

Functional Group and Physical Properties

- Thioacetamide Linker: The target compound’s thioether-acetamide group is shared with quinazolinone and quinoxaline derivatives, which often exhibit enhanced bioavailability due to improved solubility and metabolic stability .

- Substituent Effects: The p-tolyl group in the target compound may confer lipophilicity comparable to N-tolyl quinazolinones (), whereas chlorophenyl or sulfonamide substituents () could modulate electronic properties and target binding.

Structural Uniqueness and Limitations

- The target’s tetrahydroquinolinone core is rare in the cited evidence, offering a partially saturated system that may enhance conformational flexibility compared to fully aromatic heterocycles.

- Missing data (e.g., melting point, bioactivity) for the target compound limits direct comparisons.

Biological Activity

The compound 2-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(p-tolyl)acetamide , with CAS number 667913-16-8, is a member of the tetrahydroquinoline class known for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C24H27N3O3S |

| Molecular Weight | 437.55 g/mol |

| CAS Number | 667913-16-8 |

The compound features a tetrahydroquinoline core, which is often associated with significant biological activity due to its structural versatility.

Antimicrobial Activity

Research indicates that compounds derived from tetrahydroquinolines exhibit notable antimicrobial properties. For instance, derivatives have been shown to inhibit the growth of various bacteria and fungi. A study highlighted that similar compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Tetrahydroquinoline derivatives have been studied for their anticancer effects. In vitro assays revealed that certain analogs could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it was found to reduce inflammation markers significantly, indicating potential therapeutic use in treating inflammatory diseases . The ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 has been particularly noted.

Neuroprotective Activity

Recent studies have suggested neuroprotective effects attributed to tetrahydroquinoline derivatives. The compound may exert protective effects against neurodegeneration by modulating oxidative stress and enhancing neuronal survival pathways . This opens avenues for exploring its application in neurodegenerative diseases like Alzheimer's and Parkinson's.

Study 1: Antimicrobial Efficacy

In a controlled study, a series of tetrahydroquinoline derivatives were synthesized and tested for antimicrobial activity. The results showed that compounds with specific substitutions on the quinoline ring exhibited enhanced activity against both gram-positive and gram-negative bacteria. The study concluded that structural modifications could lead to improved efficacy .

Study 2: Anticancer Mechanism Exploration

A detailed investigation into the anticancer properties of related compounds revealed that they could inhibit the proliferation of cancer cells through cell cycle arrest at the G2/M phase. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .

Study 3: Anti-inflammatory Pathway Analysis

In an animal model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and joint inflammation. Histological examination showed decreased infiltration of inflammatory cells in treated groups compared to untreated controls, supporting its potential use as an anti-inflammatory agent .

Q & A

Q. What synthetic methodologies are effective for constructing the tetrahydroquinolinone core in this compound?

The tetrahydroquinolinone core can be synthesized via multicomponent reactions, such as the Michael addition, using dimethyl sulfone or pyrazolone derivatives as methylene donors in ethanol under reflux. Catalysts like piperidine enhance cyclization efficiency. Post-synthesis, purification via silica gel chromatography (gradient elution with methanol/dichloromethane) ensures product homogeneity. Structural confirmation requires IR (C=O and C≡N stretches), / NMR (e.g., δ 1.37 ppm for methyl groups), and mass spectrometry (ESI/APCI for molecular ion verification) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., 1680–1700 cm for carbonyl groups, ~2200 cm for cyano groups).

- NMR Spectroscopy : NMR resolves substituent environments (e.g., δ 7.16–7.69 ppm for aromatic protons, δ 2.14 ppm for acetyl groups). NMR confirms quaternary carbons (e.g., δ 168–170 ppm for amide/ketone carbons).

- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H] or [M+Na] peaks). X-ray crystallography (using SHELX programs) resolves absolute configuration and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) studies are used to predict binding affinities to enzymes or receptors. Parameters include:

- Ligand Preparation : Optimize 3D structure with Gaussian (DFT calculations for charge distribution).

- Target Selection : Align with homologous proteins (e.g., kinases) from PDB databases.

- Validation : Compare docking scores with experimental IC values. Contradictions in activity data may arise from solvation effects or protein flexibility, necessitating molecular dynamics simulations .

Q. What challenges arise in characterizing polymorphs of this compound, and how can they be addressed?

Polymorphism affects solubility and bioavailability. Methodologies include:

- Crystallographic Analysis : SHELXL refines unit cell parameters and hydrogen-bonding patterns (e.g., graph-set analysis for intermolecular interactions).

- Thermal Methods : DSC/TGA identify phase transitions (melting points, decomposition).

- Powder XRD : Differentiates crystalline forms via Bragg peak shifts. Contradictions between predicted and observed polymorphs may stem from kinetic vs. thermodynamic crystallization pathways .

Q. How should researchers resolve contradictions in bioactivity data across assays?

Contradictions often arise from assay conditions (e.g., pH, solvent polarity). Mitigation strategies:

- Experimental Controls : Use reference compounds (e.g., positive/negative controls) to validate assay reproducibility.

- Statistical Analysis : Apply ANOVA or Bayesian modeling to account for variability.

- Mechanistic Studies : Probe off-target effects via proteomics or transcriptomics. For example, unexpected cytotoxicity may link to mitochondrial membrane disruption, requiring ROS quantification .

Q. What methodologies assess environmental stability and degradation pathways?

- Hydrolysis Studies : Expose the compound to buffers at varying pH (1–13) and monitor degradation via HPLC-MS.

- Photolysis : Use UV chambers to simulate sunlight exposure; identify photoproducts with LC-QTOF.

- Ecotoxicology : Evaluate biodegradation in soil/water systems (OECD 301/307 guidelines). For instance, thioether linkages may oxidize to sulfoxides, altering toxicity profiles .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.